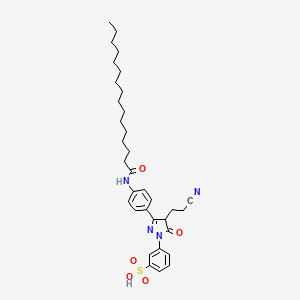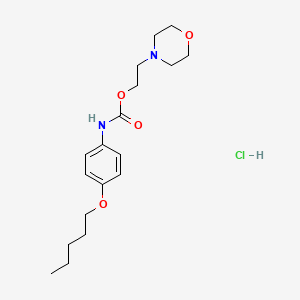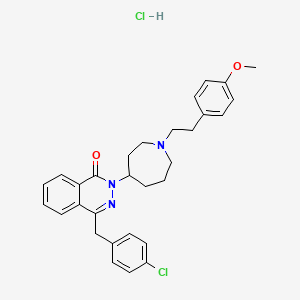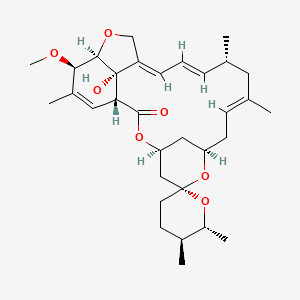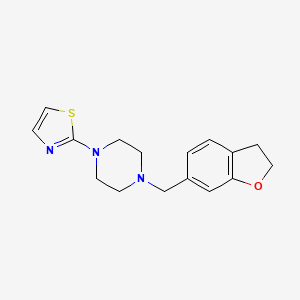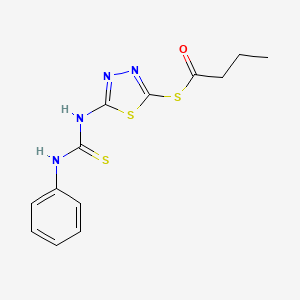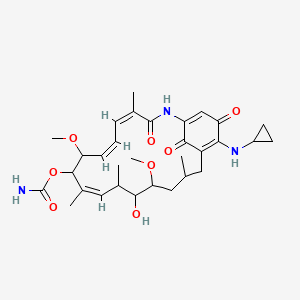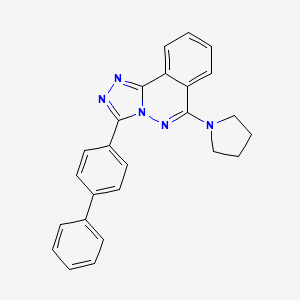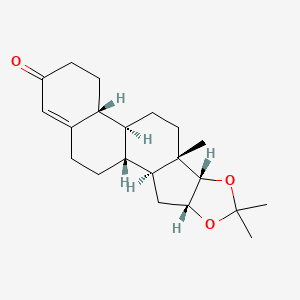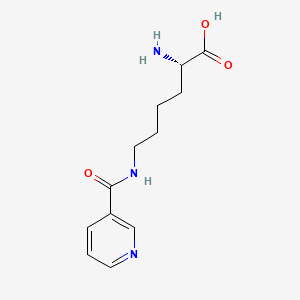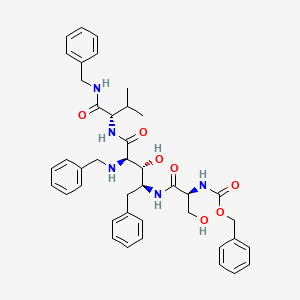![molecular formula C28H27ClN6O3S2 B12726095 9-(2-chlorophenyl)-3-methyl-N-(3,4,5-trimethoxyphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide CAS No. 132418-38-3](/img/structure/B12726095.png)
9-(2-chlorophenyl)-3-methyl-N-(3,4,5-trimethoxyphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2-Chlorphenyl)-3-methyl-N-(3,4,5-trimethoxyphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-carbothioamid ist eine komplexe organische Verbindung mit einer einzigartigen tetracyclischen Struktur. Diese Verbindung zeichnet sich durch das Vorhandensein mehrerer funktioneller Gruppen aus, darunter eine Chlorphenylgruppe, eine Trimethoxyphenylgruppe und ein Thia-Pentazatetracyclo-Ringsystem.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 9-(2-Chlorphenyl)-3-methyl-N-(3,4,5-trimethoxyphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-carbothioamid umfasst typischerweise mehrere Schritte. Ausgehend von kommerziell erhältlichen Vorstufen kann die Synthese Folgendes umfassen:
Bildung des Chlorphenyl-Zwischenprodukts: Dieser Schritt beinhaltet die Chlorierung einer geeigneten aromatischen Verbindung, um die Chlorphenylgruppe einzuführen.
Einführung der Trimethoxyphenylgruppe: Dies kann durch elektrophile aromatische Substitutionsreaktionen erreicht werden.
Aufbau des Thia-Pentazatetracyclo-Ringsystems: Dieser Schritt ist der komplexeste und kann Cyclisierungsreaktionen unter bestimmten Bedingungen, wie z. B. hoher Temperatur und dem Vorhandensein von Katalysatoren, umfassen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde eine Optimierung des Synthesewegs erfordern, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von kontinuierlichen Durchflussreaktoren, fortschrittlichen Reinigungsverfahren und strengen Qualitätskontrollmaßnahmen umfassen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-chlorophenyl)-3-methyl-N-(3,4,5-trimethoxyphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide typically involves multiple steps. Starting from commercially available precursors, the synthesis may include:
Formation of the chlorophenyl intermediate: This step involves the chlorination of a suitable aromatic compound to introduce the chlorophenyl group.
Introduction of the trimethoxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Construction of the thia-pentazatetracyclo ring system: This step is the most complex and may involve cyclization reactions under specific conditions, such as high temperature and the presence of catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Die Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Das Vorhandensein von Methoxygruppen macht sie anfällig für Oxidationsreaktionen.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um ihre funktionellen Gruppen zu modifizieren.
Substitution: Die Chlorphenylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Nukleophile wie Amine oder Thiole können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise Chinone ergeben, während die Reduktion zur Bildung von Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur macht sie zu einem wertvollen Zwischenprodukt in der organischen Synthese.
Biologie
In der biologischen Forschung kann die Verbindung auf ihr Potenzial als Pharmakophor untersucht werden. Das Vorhandensein mehrerer funktioneller Gruppen deutet darauf hin, dass sie mit verschiedenen biologischen Zielmolekülen interagieren könnte.
Medizin
In der medizinischen Chemie könnte die Verbindung auf ihre möglichen therapeutischen Eigenschaften untersucht werden. Ihre Struktur legt nahe, dass sie gegen bestimmte Krankheiten wie Krebs oder Infektionskrankheiten aktiv sein könnte.
Industrie
Im Industriesektor könnte die Verbindung bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften, wie z. B. hoher thermischer Stabilität oder spezifischen elektronischen Eigenschaften, eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von 9-(2-Chlorphenyl)-3-methyl-N-(3,4,5-trimethoxyphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-carbothioamid ist nicht vollständig geklärt. Seine Struktur legt jedoch nahe, dass sie mit bestimmten molekularen Zielmolekülen wie Enzymen oder Rezeptoren interagieren könnte. Das Vorhandensein der Trimethoxyphenylgruppe deutet auf mögliche Wechselwirkungen mit Proteinen hin, die an der Zellsignalisierung beteiligt sind .
Wirkmechanismus
The mechanism of action of 9-(2-chlorophenyl)-3-methyl-N-(3,4,5-trimethoxyphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide is not well understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors. The presence of the trimethoxyphenyl group indicates potential interactions with proteins involved in cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3,4,5-Trimethoxyphenyl-Derivate: Diese Verbindungen teilen sich die Trimethoxyphenylgruppe und wurden auf ihre biologischen Aktivitäten untersucht.
Chlorphenyl-Derivate: Verbindungen mit Chlorphenylgruppen sind für ihre vielfältige chemische Reaktivität und ihre möglichen biologischen Aktivitäten bekannt.
Einzigartigkeit
Die Einzigartigkeit von 9-(2-Chlorphenyl)-3-methyl-N-(3,4,5-trimethoxyphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-carbothioamid liegt in seiner komplexen tetracyclischen Struktur, die mehrere funktionelle Gruppen in einem einzigen Molekül vereint.
Eigenschaften
CAS-Nummer |
132418-38-3 |
|---|---|
Molekularformel |
C28H27ClN6O3S2 |
Molekulargewicht |
595.1 g/mol |
IUPAC-Name |
9-(2-chlorophenyl)-3-methyl-N-(3,4,5-trimethoxyphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide |
InChI |
InChI=1S/C28H27ClN6O3S2/c1-15-32-33-23-13-30-25(17-7-5-6-8-19(17)29)24-18-9-10-34(14-22(18)40-27(24)35(15)23)28(39)31-16-11-20(36-2)26(38-4)21(12-16)37-3/h5-8,11-12H,9-10,13-14H2,1-4H3,(H,31,39) |
InChI-Schlüssel |
XCKJBPARMBYPSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=S)NC5=CC(=C(C(=C5)OC)OC)OC)C(=NC2)C6=CC=CC=C6Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


